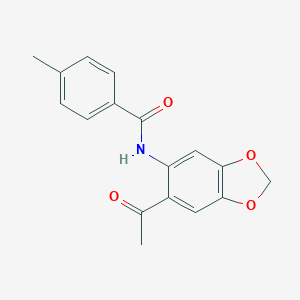![molecular formula C24H27N5O3S B453910 (E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-53-3](/img/structure/B453910.png)
(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of AK-968/41025071 is the mammalian target of rapamycin (mTOR) . mTOR is a crucial component of the PI3K/Akt/mTOR signaling pathway, which plays a significant role in regulating cellular metabolism, proliferation, and apoptosis .
Mode of Action
AK-968/41025071 acts as an inhibitor of mTOR . It binds to the mTOR kinase, leading to a decrease in its activity . The inhibition rate of this compound on mTOR kinase is reported to be 70.62% .
Biochemical Pathways
The compound primarily affects the PI3K/Akt/mTOR signaling pathway . By inhibiting mTOR, AK-968/41025071 disrupts this pathway, leading to altered cellular metabolism, reduced cell proliferation, and increased apoptosis .
Result of Action
AK-968/41025071 has demonstrated significant anti-tumor activity. It markedly inhibited the proliferation of MCF-7 cells (a breast cancer cell line) in a dose- and time-dependent manner . The IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%, was found to be 7.49 ± 0.87 μM .
Properties
IUPAC Name |
methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-7-28-15(3)17(13-25-28)12-19-22(30)29-21(16-8-10-18(11-9-16)27(4)5)20(23(31)32-6)14(2)26-24(29)33-19/h8-13,21H,7H2,1-6H3/b19-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAINIOHSZRPACM-XDHOZWIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Isopropyl 2-[(4-isobutoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453827.png)
![N-(2-bromophenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B453831.png)
![Diethyl 5-({3-[(4-chlorophenoxy)methyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B453832.png)
![N-[4-(diethylamino)phenyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B453833.png)
![Ethyl 2-[(4-butoxybenzoyl)amino]-4-(2,5-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B453834.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-hydroxyphenyl)thiourea](/img/structure/B453835.png)

![ethyl 2-[(5-bromo-2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B453840.png)
![METHYL 2-((Z)-1-{3-[(3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B453842.png)
![Isopropyl 2-[(4-chlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B453843.png)
![5-[(4-chlorophenoxy)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B453846.png)
![ethyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453848.png)
![2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE](/img/structure/B453849.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B453850.png)
